REACTION_CXSMILES
|
O.[OH:2][C:3]1[CH:13]=[CH:12][C:6](C(O)C([O-])=O)=[CH:5][CH:4]=1.[Na+].[C:15]([O-:18])(=[O:17])[CH3:16].[NH4+:19]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([NH:19][CH2:16][C:15]([OH:18])=[O:17])=[CH:12][CH:13]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid residue is washed twice with water
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |